Alverine hydrochloride is classified as a synthetic organic compound belonging to the class of spasmolytics, which are medications that relieve spasms in smooth muscle. It is chemically related to the class of compounds known as phenylpropylamines. Alverine is typically administered in the form of alverine citrate, which is its citrate salt form, enhancing its solubility and bioavailability.
Alverine hydrochloride can be synthesized through various methods. One notable method involves the reaction of 3-phenylbromopropane with ethylamine hydrochloride in an alkaline environment. The following steps outline a general synthesis process:
The synthesis parameters typically involve maintaining reaction temperatures around 85-90°C and utilizing solvents such as ethyl acetate for extraction.
Alverine hydrochloride participates in various chemical reactions typical of amines and phenols. Key reactions include:
These reactions are crucial for modifying the compound for therapeutic applications or for analytical purposes in pharmaceutical formulations .
Alverine acts primarily as a spasmolytic agent by inhibiting the contraction of smooth muscle in the gastrointestinal tract. Its mechanism involves:
The compound's effectiveness in alleviating symptoms associated with irritable bowel syndrome and other gastrointestinal disorders is attributed to these mechanisms .
Alverine hydrochloride exhibits several important physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical products .
Alverine hydrochloride is widely used in clinical settings for:
Moreover, ongoing research explores its potential applications in other areas such as pain management and gastrointestinal motility disorders .
Alverine hydrochloride exerts direct spasmolytic effects on gastrointestinal and genitourinary smooth muscles through receptor-mediated pathways. As a papaverine-like derivative, it inhibits muscarinic acetylcholine receptors and voltage-gated calcium channels in the plasma membrane of smooth muscle cells. This dual inhibition prevents acetylcholine-induced depolarization and reduces calcium influx, which is essential for initiating contraction [1] [8]. Studies on guinea pig detrusor smooth muscle demonstrate that alverine (10 µM) increases spontaneous action potential frequency while paradoxically suppressing evoked contractions. This occurs through delayed inactivation of L-type calcium channels, allowing prolonged calcium influx during spontaneous activity but preventing pathological hypercontraction [1]. The net effect normalizes dysregulated intestinal motility in functional disorders like irritable bowel syndrome (IBS).
Beyond calcium channel modulation, alverine regulates calcium sensitivity in contractile apparatus proteins. It suppresses Rho kinase (ROCK)-mediated phosphorylation of myosin light chain phosphatase, which maintains actomyosin cross-bridge cycling during contraction. Research shows alverine inhibits evoked contractions in bladder smooth muscle without significantly altering intracellular calcium concentration ([Ca²⁺]i), mirroring the effects of the selective ROCK inhibitor Y-27632 [1]. This calcium desensitization mechanism occurs via:
Table 1: Molecular Targets of Alverine in Smooth Muscle Regulation
Target | Effect | Functional Outcome |
---|---|---|
L-type Ca²⁺ channels | Delayed inactivation | Modulated spontaneous phasic activity |
Muscarinic receptors | Competitive antagonism | Reduced ACh-induced contraction |
RhoA/ROCK pathway | Inhibition of ROCK activation | Decreased calcium sensitivity |
MYPT1 phosphorylation | Suppression | Enhanced myosin phosphatase activity |
Alverine demonstrates selective antagonism at serotonin 5-HT1A receptors (IC₅₀ = 101 nM), which modulates visceral nociception and rectal hypersensitivity [2] [5]. Serotonin potentiates pain signaling in the gut-brain axis through 5-HT1A receptors on primary afferent neurons. In rodent models, alverine citrate significantly elevates the threshold for visceral pain perception:
Emerging evidence identifies Src kinase as a molecular target for alverine’s anti-inflammatory activity. Cellular thermal shift assays confirm direct binding between alverine and Src, inhibiting its phosphorylation and downstream signaling [3]. This interaction suppresses NF-κB-mediated inflammation through:
Table 2: Anti-Inflammatory Effects of Alverine via Src Kinase Inhibition
Inflammatory Parameter | Alverine Effect | Mechanistic Basis |
---|---|---|
NO production in macrophages | ↓ 60-80% at 200 µM | iNOS suppression via NF-κB |
TNF-α mRNA expression | ↓ >70% at 200 µM | Blocked IκBα degradation |
p65/p50 nuclear translocation | Inhibited | Reduced Src-dependent phosphorylation |
Gastric ulcer formation | ↓ 40-60% at 100-200 mg/kg | Src/NF-κB pathway suppression |
Alverine citrate demonstrates enhanced efficacy when combined with simethicone, a silicone polymer that reduces gas retention. Clinical trials reveal synergistic mechanisms:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: